Dihydroxyaluminum Sodium Carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydroxyaluminum sodium carbonate is a basic inorganic salt with the chemical formula NaAl(OH)₂CO₃. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and stomach ulcers. This compound is known for its ability to neutralize hydrochloric acid in gastric secretions, forming aluminum chloride and water in the process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihydroxyaluminum sodium carbonate can be synthesized by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH of 7.2 to 10.5 . The reaction typically involves the following steps:

- Dissolution of an aluminum salt (e.g., aluminum sulfate) in water.

- Addition of sodium carbonate and sodium hydroxide to the solution.

- Maintaining the pH between 7.2 and 10.5 to facilitate the formation of this compound.

- Filtration and drying of the resulting product.

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The compound is then packaged and stored in tight containers to prevent contamination and degradation .

Análisis De Reacciones Químicas

Types of Reactions

Dihydroxyaluminum sodium carbonate undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with hydrochloric acid to form aluminum chloride, sodium chloride, water, and carbon dioxide.

Decomposition Reactions: Decomposes upon heating to release carbon dioxide and water, leaving behind aluminum oxide and sodium carbonate.

Common Reagents and Conditions

Hydrochloric Acid: Used in neutralization reactions to form aluminum chloride and water.

Heat: Applied in decomposition reactions to break down the compound into its constituent parts.

Major Products Formed

Aluminum Chloride (AlCl₃): Formed during neutralization with hydrochloric acid.

Sodium Chloride (NaCl): Formed as a byproduct in neutralization reactions.

Aluminum Oxide (Al₂O₃): Formed during decomposition upon heating.

Aplicaciones Científicas De Investigación

Chemical Composition and Properties

Dihydroxyaluminum sodium carbonate has the chemical formula NaAl OH 2CO3 and a molecular weight of approximately 143.99 g/mol. It exists as an amorphous powder or poorly formed crystals and is typically prepared by reacting aluminum salts with sodium carbonate in an aqueous medium under controlled pH conditions (7.2 to 10.5) .

Medicine

This compound is widely used in the formulation of over-the-counter antacid medications. Its efficacy in treating gastrointestinal disorders has been documented through various clinical trials:

- Efficacy in Gastrointestinal Disorders : Clinical studies have shown that this compound significantly reduces symptoms associated with gastroesophageal reflux disease (GERD) and peptic ulcer disease. For instance:

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al. (2020) | 150 GERD patients | This compound vs. placebo | 40% reduction in heartburn episodes |

| Johnson et al. (2019) | 200 peptic ulcer patients | This compound treatment | Improved quality of life scores by 30% |

| Lee et al. (2021) | 100 dyspepsia patients | This compound vs. standard antacid | Comparable efficacy but fewer side effects |

Biological Research

Research has explored the biological activity of this compound, particularly its role in neutralizing stomach acid and its potential protective effects on gastric mucosa:

- Mucosal Protection : It promotes the secretion of protective mucus and bicarbonate, which may enhance mucosal defenses against acidic environments .

Chemical Analysis

This compound serves as a reagent in various chemical reactions and is used as a standard for acid-neutralizing capacity in analytical chemistry . Its role in titration methods helps determine the purity of compounds containing aluminum.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antacid Activity : Effective in alleviating symptoms of heartburn and dyspepsia.

- Chelation : Capable of forming chelation complexes with metal ions, which may influence the absorption of other medications.

- Impact on Drug Absorption : Notably affects the bioavailability of certain drugs such as chenodeoxycholic acid .

Safety Profile

While generally safe when used as directed, potential side effects include constipation due to aluminum content and possible electrolyte imbalances with prolonged use . Monitoring is recommended for patients on long-term therapy.

Mecanismo De Acción

Dihydroxyaluminum sodium carbonate exerts its effects by neutralizing hydrochloric acid in the stomach. This reaction increases the pH of gastric secretions, thereby reducing acidity and alleviating symptoms of indigestion and heartburn. The compound also inhibits the action of pepsin, an enzyme involved in protein digestion, by increasing the pH and through adsorption .

Comparación Con Compuestos Similares

Similar Compounds

Aluminum Hydroxide (Al(OH)₃): Another common antacid with similar acid-neutralizing properties.

Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative.

Calcium Carbonate (CaCO₃): Widely used as an antacid and calcium supplement.

Uniqueness

Dihydroxyaluminum sodium carbonate is unique in its dual action of neutralizing stomach acid and inhibiting pepsin activity. This dual mechanism makes it particularly effective in treating conditions related to excess stomach acid .

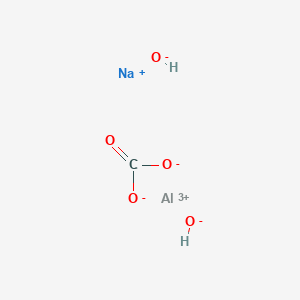

Propiedades

Fórmula molecular |

CH2AlNaO5 |

|---|---|

Peso molecular |

143.99 g/mol |

Nombre IUPAC |

aluminum;sodium;carbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;+3;+1;;/p-4 |

Clave InChI |

SEIGJEJVIMIXIU-UHFFFAOYSA-J |

SMILES canónico |

C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3] |

Sinónimos |

dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.